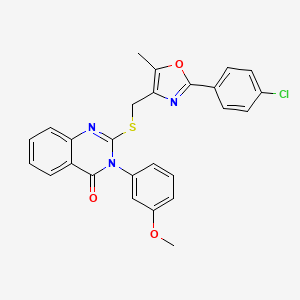

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Description

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one (hereafter referred to as Compound A) is a quinazolinone derivative featuring a substituted oxazole-thioether moiety and a 3-methoxyphenyl group at the N3 position. Its molecular formula is C₂₆H₂₀ClN₃O₃S (molecular weight: 490.0 g/mol) . The quinazolinone core is known for its pharmacological versatility, with substitutions on the heterocyclic rings influencing bioactivity, solubility, and metabolic stability . Key structural features include:

- 3-Methoxyphenyl substituent at the N3 position, which may modulate electronic effects and steric interactions.

- Methylthioether linkage, contributing to sulfur-based reactivity and pharmacokinetic properties.

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-10-12-18(27)13-11-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-6-5-7-20(14-19)32-2/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMOCRLIOVMDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates multiple functional groups, notably quinazolinone and oxazole moieties. This structural complexity suggests a diverse range of potential biological activities, particularly in the realms of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

- Chemical Formula : C19H23ClN2O3S

- Molecular Weight : 394.92 g/mol

- CAS Number : 1015859-04-7

Biological Activity Overview

The biological activities of quinazolinone derivatives, including the target compound, have been extensively studied. Notable activities include:

-

Anticancer Activity :

- Quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds exhibit IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .

- Case Study : A derivative with a similar structure was reported to inhibit cell growth in a dose-dependent manner with IC50 values of approximately 10 μM for PC3 cells .

-

Antimicrobial Activity :

- The compound has been identified as a potential antimicrobial agent. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) values for related compounds have ranged from 1.95 μg/mL to 128 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli. .

- Research Findings : Derivatives of quinazolinone were synthesized and tested for antimicrobial efficacy, showing promising results with MIC values indicating potent activity against several bacterial strains .

The mechanisms through which quinazolinone derivatives exert their biological effects are multifaceted:

- Cytotoxic Mechanism :

- Antimicrobial Mechanism :

Structure-Activity Relationship (SAR)

The unique combination of functional groups in the compound influences its biological activity. Structural modifications can enhance potency and selectivity:

| Compound | Structure Highlights | Unique Features |

|---|---|---|

| A1 | Contains a thiazole ring | Known for quorum sensing inhibition |

| A2 | Similar phenolic structure | Exhibits varied biological activities including anticancer effects |

| A3 | Variations in alkyl chains | Potentially enhanced activity against resistant bacterial strains |

Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The compound is expected to exhibit similar activities based on its structural analogs.

Anticancer Potential

Quinazolinone derivatives are also recognized for their anticancer properties. Research indicates that these compounds can induce cytotoxicity in various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that certain quinazolinone derivatives exhibited significant cytotoxic effects against breast cancer and lung cancer cell lines, with IC50 values indicating potent activity .

- Mechanisms of Action : The anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .

Synthesis and Production

The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions:

- Formation of the Oxazole Ring : Cyclization under acidic or basic conditions.

- Introduction of Chlorophenyl Group : Nucleophilic substitution reactions.

- Quinazolinone Core Formation : Condensation reactions involving anthranilic acid derivatives.

- Thioether Formation : Finalizing the structure through thioether linkages.

Optimizing these synthetic steps is crucial for maximizing yield and purity, which can be achieved through advanced purification techniques like chromatography.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Chlorophenyl Position : The 4-chlorophenyl group in Compound A and its analogs (e.g., ) may enhance π-π stacking in hydrophobic binding pockets compared to the 3-chlorophenyl variant .

Antimicrobial Activity:

- Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. For example, analogs with 4-chlorophenyl and methoxyphenyl groups (e.g., Compound A and ) show MIC values of 2–8 µg/mL against Gram-negative bacteria (e.g., E. coli) and fungi (C. albicans, A. niger) .

- Bacteriostatic vs. Bactericidal Effects : Most derivatives demonstrate stronger bacteriostatic (MIC) than bactericidal (MBC) activity, suggesting target-specific inhibition rather than membrane disruption .

Cytotoxicity:

- Compound A’s cytotoxicity is inferred from related structures. For instance, analogs with 4-methoxyphenyl substituents (e.g., ) show IC₅₀ values of ~10 µM against HeLa cells, comparable to the 50% cytotoxicity observed in other quinazolinones at similar concentrations .

Kinase Inhibition:

Q & A

Basic: What synthetic strategies are recommended for constructing the quinazolinone core in this compound?

Methodological Answer:

The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with appropriate carbonyl-containing reagents. For this compound, a multi-step approach is required:

Core Formation : Use 3-methoxyphenyl-substituted anthranilic acid or its ester derivative, reacted with a thiourea or isocyanate to form the quinazolinone ring .

Thioether Linkage : Introduce the oxazole-thioether moiety via nucleophilic substitution. The oxazole ring (2-(4-chlorophenyl)-5-methyloxazole) is synthesized separately, followed by deprotonation of the methylthio group to enable coupling with the quinazolinone intermediate. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

Purification : Recrystallize in ethanol or methanol to improve purity, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

A combination of analytical methods ensures structural validation:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the quinazolinone ring (δ 7.8–8.2 ppm), methoxy group (δ 3.8–4.0 ppm), and oxazole-methyl (δ 2.4–2.6 ppm). Coupling patterns confirm substitution positions .

- ¹³C NMR : Detect carbonyl carbons (δ 160–170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Validate thioether (C-S stretch, ~600–700 cm⁻¹) and quinazolinone carbonyl (C=O, ~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar quinazolinone derivatives?

Methodological Answer:

Contradictions often arise from subtle structural variations. To address this:

Structure-Activity Relationship (SAR) Studies :

- Compare substituent effects using analogs. For example, replacing 3-methoxyphenyl with 4-fluorophenyl (as in ) may alter kinase inhibition due to electronic effects .

- Use computational docking to predict binding affinities to targets like EGFR or PARP .

Assay Standardization :

- Control variables such as cell line selection (e.g., HeLa vs. MCF-7) and incubation time. highlights how substituent changes (e.g., ethoxy vs. methoxy) lead to divergent antifungal results .

Meta-Analysis : Cross-reference pharmacological data from multiple studies (e.g., ’s analgesic activity vs. ’s kinase inhibition) to identify consensus mechanisms .

Advanced: What strategies optimize reaction yields while minimizing by-products during synthesis?

Methodological Answer:

Key optimization strategies include:

Catalyst Selection : Use phase-transfer catalysts (e.g., PEG-400) to enhance coupling reactions between the oxazole and quinazolinone moieties, as shown in for similar thioether formations .

Microwave-Assisted Synthesis : Reduce reaction time (from 12 hours to 30 minutes) and improve regioselectivity, as demonstrated for quinazolinone derivatives in .

By-Product Mitigation :

- Monitor reactions in real-time via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates .

- Use scavenger resins (e.g., polystyrene-bound thiourea) to trap unreacted thiols .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

Prioritize target-specific assays based on structural motifs:

- Anticancer Activity :

- MTT assay on cancer cell lines (e.g., A549, HepG2) with IC₅₀ determination. The oxazole moiety may enhance cytotoxicity via DNA intercalation .

- Antimicrobial Screening :

- Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). The thioether linkage is critical for membrane disruption .

- Enzyme Inhibition :

- Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits. The quinazolinone scaffold is a known kinase inhibitor template .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Substituents modulate reactivity through electron-donating/withdrawing effects:

- 4-Chlorophenyl (Oxazole) : The electron-withdrawing Cl group increases the electrophilicity of the adjacent methylthio group, facilitating nucleophilic attack by the quinazolinone intermediate .

- 3-Methoxyphenyl (Quinazolinone) : The electron-donating methoxy group stabilizes the quinazolinone ring via resonance, reducing side reactions during coupling .

- Kinetic Studies : Use DFT calculations (e.g., Gaussian 09) to model transition states and predict reaction rates. applied similar methods for triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.